
n-(1-Phenylcyclohexyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenylcyclohexyl)formamide: is an organic compound with the molecular formula C13H17NO It is a formamide derivative, characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a formamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylcyclohexyl)formamide typically involves the formylation of 1-phenylcyclohexylamine. One common method is the reaction of 1-phenylcyclohexylamine with formic acid under solvent-free conditions, often promoted by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is efficient, providing good-to-high yields in short reaction times.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: N-(1-Phenylcyclohexyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
N-(1-Phenylcyclohexyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-Phenylcyclohexyl)formamide involves its interaction with specific molecular targets. For instance, similar compounds like phencyclidine (PCP) act as NMDA receptor antagonists, blocking the activity of these receptors and affecting neurotransmitter signaling . This suggests that this compound may also interact with similar pathways, although further research is needed to confirm its exact mechanism.
類似化合物との比較
Phencyclidine (PCP): An arylcyclohexylamine with similar structural features, known for its NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
N-Phenethyl-4-piperidone (NPP): A related compound used in the synthesis of various pharmaceuticals.
Uniqueness: N-(1-Phenylcyclohexyl)formamide is unique due to its specific formamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
17380-56-2 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
N-(1-phenylcyclohexyl)formamide |
InChI |
InChI=1S/C13H17NO/c15-11-14-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,14,15) |
InChIキー |
OYKZJWSJPUGNIC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


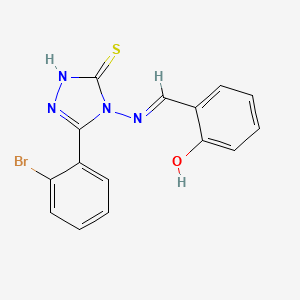
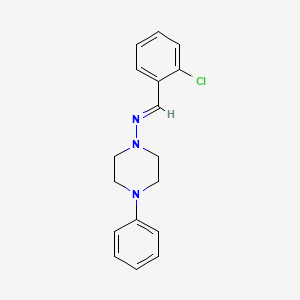

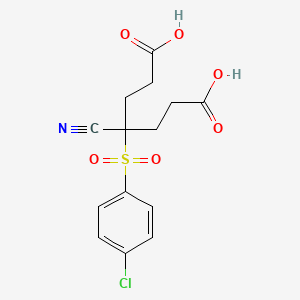

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)

![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)
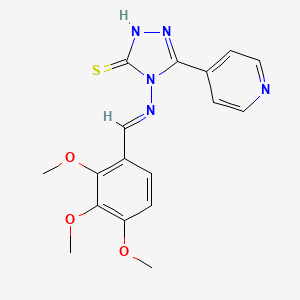
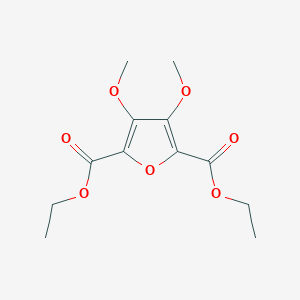

![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)
